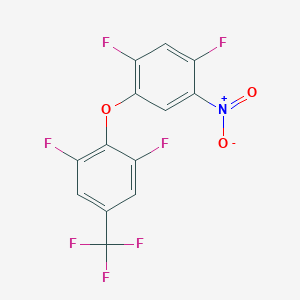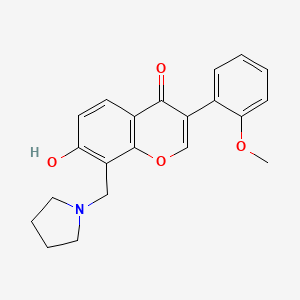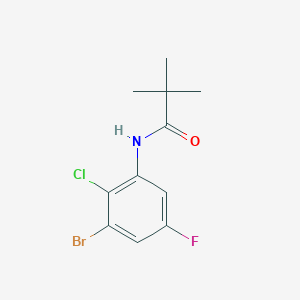
N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a dimethylpropanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-bromo-2-chloro-5-fluoroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or organolithium compounds can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of 3-bromo-2-chloro-5-fluoroaniline and 2,2-dimethylpropanoic acid.
科学的研究の応用
N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-bromo-2-chloro-5-fluorophenyl)methanamine
- 3’-Bromo-2’-chloro-5’-fluorophenacyl bromide
- 2-Bromo-1-(3-bromo-2-chloro-5-fluorophenyl)ethanone
Uniqueness
N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms on the phenyl ring also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C11H12BrClFNO |
|---|---|
分子量 |
308.57 g/mol |
IUPAC名 |
N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12BrClFNO/c1-11(2,3)10(16)15-8-5-6(14)4-7(12)9(8)13/h4-5H,1-3H3,(H,15,16) |
InChIキー |
GCNVINNLQABHBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC(=C1)F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091504.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091507.png)
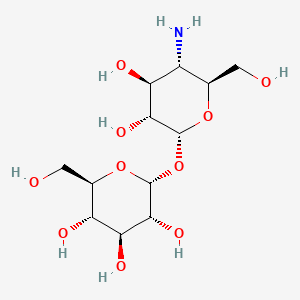
![5-(2-hydroxy-4,6-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14091510.png)
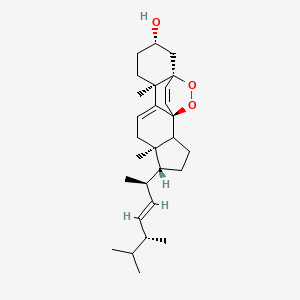
![N-[3-(1H-benzimidazol-2-yl)propyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14091516.png)
![1-(3-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091519.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14091532.png)
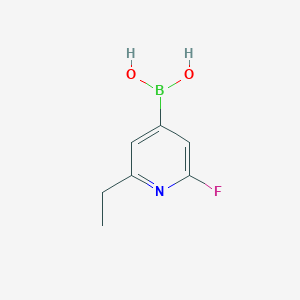
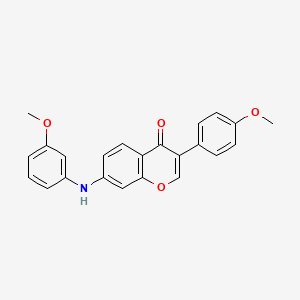
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091553.png)
![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14091575.png)
